molecular formula C26H27ClN2O5 B5060131 methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5060131
M. Wt: 483.0 g/mol
InChI Key: PWDUBRZDCNDFJV-MOSHPQCFSA-N
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Description

Methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives

Properties

IUPAC Name

methyl (4Z)-4-[[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylidene]-2-methyl-1-(2-methylpropyl)-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5/c1-16(2)14-29-17(3)24(26(32)33-4)20(25(29)31)13-18-9-11-19(12-10-18)34-15-23(30)28-22-8-6-5-7-21(22)27/h5-13,16H,14-15H2,1-4H3,(H,28,30)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDUBRZDCNDFJV-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)C(=O)N1CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)/C(=O)N1CC(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the benzylidene group: This step may involve a condensation reaction between an aldehyde and the pyrrole derivative.

    Attachment of the chlorophenylamino group: This can be done through nucleophilic substitution reactions.

    Esterification: The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

Biologically, pyrrole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.

Medicine

In medicine, compounds like this are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylates: These compounds share the pyrrole core and carboxylate group.

    Benzylidene derivatives: Compounds with similar benzylidene groups.

    Chlorophenylamino derivatives: Compounds containing the chlorophenylamino moiety.

Uniqueness

What sets methyl (4Z)-4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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